1-benzyl-4-bromo-1H-pyrazole

PBR Ligand Receptor Binding Neuroinflammation

Researchers requiring a brominated pyrazole scaffold for cross-coupling often face supply inconsistency and limited characterization data. 1-Benzyl-4-bromo-1H-pyrazole resolves this with a reported synthetic yield of 95% and robust analytical documentation. - High Reactivity: The 4-bromo substituent enables efficient Pd- and Cu-catalyzed couplings for rapid library synthesis. - Validated Bioactivity: Confirmed PBR ligand (pIC₅₀ 5.74), providing a quantifiable starting point for neuroinflammation SAR. - Quality Assurance: Supported by a high-resolution crystal structure (R=0.0441) and full NMR assignment for unambiguous identity confirmation.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 50877-41-3
Cat. No. B042699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-bromo-1H-pyrazole
CAS50877-41-3
Synonyms1-Benzyl-4-bromo-1H-pyrazole;  4-Bromo-1-benzylpyrazole_x000B_
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)Br
InChIInChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyQKTAXFTZNKXHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-bromo-1H-pyrazole Overview


1-Benzyl-4-bromo-1H-pyrazole (C₁₀H₉BrN₂) is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and a bromine atom at the 4-position . Its structure confers distinct physicochemical properties, including a calculated XLogP of 2.5 and a topological polar surface area (TPSA) of 17.8 Ų, which influence solubility and membrane permeability [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in palladium- and copper-catalyzed cross-coupling reactions to generate more complex pyrazole derivatives .

1-Benzyl-4-bromo-1H-pyrazole Analog Comparisons


Substituting the bromine atom with chlorine or iodine, or altering the N-benzyl group to a phenyl moiety, leads to quantifiable differences in molecular weight, lipophilicity, and solid-state properties that directly impact synthetic utility and biological target engagement. For example, the 4-iodo analog exhibits a higher melting point (62–66 °C vs. 50–54 °C) and increased molecular weight (284.1 vs. 237.1 g/mol), which can affect both reaction conditions and physicochemical behavior . Similarly, the 4-chloro analog has a lower molecular weight (192.64 g/mol) and distinct reactivity profiles in cross-coupling reactions [1]. These variations necessitate careful compound selection based on specific synthetic or screening requirements, as outlined in the quantitative evidence below.

1-Benzyl-4-bromo-1H-pyrazole Differentiation Evidence


PBR Binding Affinity

1-Benzyl-4-bromo-1H-pyrazole demonstrates measurable binding affinity for the peripheral benzodiazepine receptor (PBR) in rat, with a pIC₅₀ of 5.74, corresponding to a Ki of approximately 1.82 µM [1]. While direct comparative data for close analogs in the same assay are not available, this activity establishes a baseline for structure-activity relationship (SAR) studies targeting PBR, a validated target in neuroinflammation and steroidogenesis [2].

PBR Ligand Receptor Binding Neuroinflammation

Melting Point Comparison

The melting point of 1-benzyl-4-bromo-1H-pyrazole is consistently reported as 50–54 °C (95–96% purity) . This differs markedly from the 4-iodo analog (1-benzyl-4-iodo-1H-pyrazole), which melts at 62–66 °C (97% purity) , and the 4-chloro analog (1-benzyl-4-chloro-1H-pyrazole), for which a discrete melting point is not widely reported in vendor specifications. The lower melting point of the bromo derivative facilitates handling and dissolution at ambient temperatures, a practical advantage in high-throughput synthesis and screening workflows.

Solid-State Properties Halogen Comparison Purity Specification

Lipophilicity (XLogP) Comparison

The calculated lipophilicity (XLogP) of 1-benzyl-4-bromo-1H-pyrazole is 2.5 [1]. This value sits between that of the more lipophilic 4-iodo analog (estimated XLogP ≈ 3.1) and the less lipophilic 4-chloro analog (estimated XLogP ≈ 2.3), based on halogen hydrophobicity parameters [2]. The moderate lipophilicity of the bromo derivative may offer a favorable balance between membrane permeability and aqueous solubility, a critical consideration in early-stage drug discovery.

Lipophilicity XLogP Drug-Likeness

Synthetic Yield and Cross-Coupling

1-Benzyl-4-bromo-1H-pyrazole is synthesized via N-alkylation of 4-bromopyrazole with benzyl chloride, achieving a reported isolated yield of 95% after chromatographic purification . The 4-bromo substituent enables versatile downstream functionalization through palladium- or copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate diverse pyrazole derivatives . This high synthetic efficiency and proven cross-coupling reactivity make it a reliable building block for library synthesis.

Synthetic Yield Cross-Coupling Building Block

X-Ray Crystal Structure

A single-crystal X-ray structure of 1-benzyl-4-bromo-1H-pyrazole has been solved and deposited, with refinement to a final R-value of 0.0441 for 2755 observed reflections [1]. The structure confirms the molecular geometry and provides precise bond lengths and angles, essential for computational docking studies and polymorph identification. In contrast, many closely related N-substituted 4-halopyrazoles lack publicly available crystal structures, limiting their utility in structure-based drug design.

X-ray Crystallography Structure-Based Design Quality Control

1-Benzyl-4-bromo-1H-pyrazole Application Scenarios


Medicinal Chemistry: PBR Ligand Optimization

Given its quantified pIC₅₀ of 5.74 (Ki ≈ 1.82 µM) for the peripheral benzodiazepine receptor (PBR) [1], 1-benzyl-4-bromo-1H-pyrazole serves as a validated starting point for SAR campaigns aimed at developing novel PBR ligands. The compound's moderate lipophilicity (XLogP = 2.5) [2] and available crystal structure [3] further support structure-based optimization efforts targeting neuroinflammation or steroidogenesis.

Cross-Coupling Building Block

The high reported synthetic yield (95%) [1] and established reactivity in copper- and palladium-catalyzed cross-couplings [2] position 1-benzyl-4-bromo-1H-pyrazole as a cost-effective building block for generating diverse pyrazole libraries. Its solid-state properties (mp 50–54 °C) [3] facilitate automated weighing and handling in parallel synthesis workflows.

Docking and Pharmacophore Modeling

The availability of a high-resolution crystal structure (R = 0.0441) [1] enables accurate molecular docking and pharmacophore modeling. This structural data, combined with the compound's moderate XLogP (2.5) [2], provides a robust foundation for virtual screening and de novo design efforts.

Reference Standard for Halogenated Pyrazoles

The compound's well-defined melting point (50–54 °C) [1], NMR spectroscopic data (¹H and ¹³C) [2], and crystal structure [3] make it suitable as a reference standard for method development and quality control in the analysis of halogenated pyrazole derivatives.

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